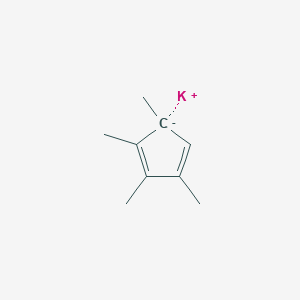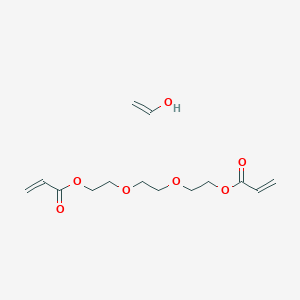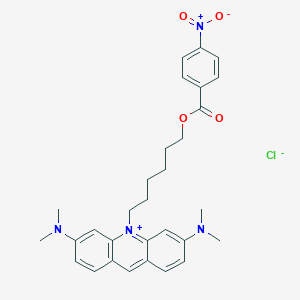
3,6-Bis(dimethylamino)-10-(6-(4-nitrobenzoyloxy)hexyl)acridinium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Bis(dimethylamino)-10-(6-(4-nitrobenzoyloxy)hexyl)acridinium chloride, also known as DiR, is a near-infrared fluorescent dye commonly used in scientific research. DiR has gained significant attention in recent years due to its unique optical properties, making it an ideal tool for in vivo imaging and tracking of cells and tissues.
Wissenschaftliche Forschungsanwendungen
3,6-Bis(dimethylamino)-10-(6-(4-nitrobenzoyloxy)hexyl)acridinium chloride has been widely used in scientific research for in vivo imaging and tracking of cells and tissues. It is commonly used in preclinical studies to monitor the biodistribution and pharmacokinetics of drugs and nanoparticles. 3,6-Bis(dimethylamino)-10-(6-(4-nitrobenzoyloxy)hexyl)acridinium chloride has also been used to track immune cells, such as T cells and natural killer cells, in vivo, allowing for the study of their migration and homing behavior. In addition, 3,6-Bis(dimethylamino)-10-(6-(4-nitrobenzoyloxy)hexyl)acridinium chloride has been used in cancer research to study tumor growth and metastasis.
Wirkmechanismus
The mechanism of action of 3,6-Bis(dimethylamino)-10-(6-(4-nitrobenzoyloxy)hexyl)acridinium chloride involves its binding to intracellular components, such as lipids and proteins, resulting in its accumulation in cells and tissues. 3,6-Bis(dimethylamino)-10-(6-(4-nitrobenzoyloxy)hexyl)acridinium chloride has a high affinity for cell membranes, making it an ideal tool for in vivo imaging of cells. Once inside cells, 3,6-Bis(dimethylamino)-10-(6-(4-nitrobenzoyloxy)hexyl)acridinium chloride emits a near-infrared fluorescence signal, which can be detected using specialized imaging equipment.
Biochemische Und Physiologische Effekte
3,6-Bis(dimethylamino)-10-(6-(4-nitrobenzoyloxy)hexyl)acridinium chloride has been shown to have low toxicity and does not affect cell viability or function. It is rapidly cleared from the body, with the majority of the dye excreted through the liver and kidneys. However, long-term studies on the effects of 3,6-Bis(dimethylamino)-10-(6-(4-nitrobenzoyloxy)hexyl)acridinium chloride on the body are lacking, and further research is needed to fully understand its biochemical and physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3,6-Bis(dimethylamino)-10-(6-(4-nitrobenzoyloxy)hexyl)acridinium chloride is its near-infrared fluorescence, which allows for deep tissue imaging and minimizes background fluorescence. It is also highly stable and can be stored for extended periods without degradation. However, 3,6-Bis(dimethylamino)-10-(6-(4-nitrobenzoyloxy)hexyl)acridinium chloride has a relatively low quantum yield, which can limit its sensitivity for some applications. In addition, the synthesis of 3,6-Bis(dimethylamino)-10-(6-(4-nitrobenzoyloxy)hexyl)acridinium chloride can be time-consuming and requires specialized equipment, which can be a limitation for some labs.
Zukünftige Richtungen
There are numerous future directions for the use of 3,6-Bis(dimethylamino)-10-(6-(4-nitrobenzoyloxy)hexyl)acridinium chloride in scientific research. One potential application is in the development of targeted drug delivery systems, where 3,6-Bis(dimethylamino)-10-(6-(4-nitrobenzoyloxy)hexyl)acridinium chloride can be used to track the biodistribution and pharmacokinetics of drugs in vivo. Another potential direction is in the study of immune cell trafficking and interactions with tumors, which could lead to the development of new immunotherapies. Additionally, the development of new 3,6-Bis(dimethylamino)-10-(6-(4-nitrobenzoyloxy)hexyl)acridinium chloride derivatives with improved optical properties could expand its applications in scientific research.
Conclusion
In conclusion, 3,6-Bis(dimethylamino)-10-(6-(4-nitrobenzoyloxy)hexyl)acridinium chloride, or 3,6-Bis(dimethylamino)-10-(6-(4-nitrobenzoyloxy)hexyl)acridinium chloride, is a near-infrared fluorescent dye with unique optical properties that make it an ideal tool for in vivo imaging and tracking of cells and tissues. Its low toxicity, stability, and deep tissue imaging capabilities make it a valuable tool in scientific research. However, further research is needed to fully understand its biochemical and physiological effects and to expand its applications in scientific research.
Synthesemethoden
The synthesis of 3,6-Bis(dimethylamino)-10-(6-(4-nitrobenzoyloxy)hexyl)acridinium chloride involves the reaction of 3,6-bis(dimethylamino)acridine with 4-nitrobenzoyl chloride and 6-bromo-1-hexanol in the presence of triethylamine. The crude product is then purified using column chromatography to obtain the final product, 3,6-Bis(dimethylamino)-10-(6-(4-nitrobenzoyloxy)hexyl)acridinium chloride. The synthesis method of 3,6-Bis(dimethylamino)-10-(6-(4-nitrobenzoyloxy)hexyl)acridinium chloride is relatively simple and can be easily modified to obtain various derivatives with different optical properties.
Eigenschaften
CAS-Nummer |
140866-76-8 |
|---|---|
Produktname |
3,6-Bis(dimethylamino)-10-(6-(4-nitrobenzoyloxy)hexyl)acridinium chloride |
Molekularformel |
C30H35ClN4O4 |
Molekulargewicht |
551.1 g/mol |
IUPAC-Name |
6-[3,6-bis(dimethylamino)acridin-10-ium-10-yl]hexyl 4-nitrobenzoate;chloride |
InChI |
InChI=1S/C30H35N4O4.ClH/c1-31(2)26-15-11-23-19-24-12-16-27(32(3)4)21-29(24)33(28(23)20-26)17-7-5-6-8-18-38-30(35)22-9-13-25(14-10-22)34(36)37;/h9-16,19-21H,5-8,17-18H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
DOGHMQCJZXGUPU-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC2=C(C=C1)C=C3C=CC(=CC3=[N+]2CCCCCCOC(=O)C4=CC=C(C=C4)[N+](=O)[O-])N(C)C.[Cl-] |
Kanonische SMILES |
CN(C)C1=CC2=C(C=C1)C=C3C=CC(=CC3=[N+]2CCCCCCOC(=O)C4=CC=C(C=C4)[N+](=O)[O-])N(C)C.[Cl-] |
Synonyme |
3,6-BDNHA 3,6-bis(dimethylamino)-10-(6-(4-nitrobenzoyloxy)hexyl)acridinium 3,6-bis(dimethylamino)-10-(6-(4-nitrobenzoyloxy)hexyl)acridinium chloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



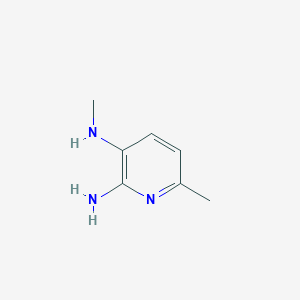
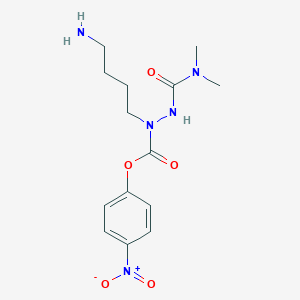
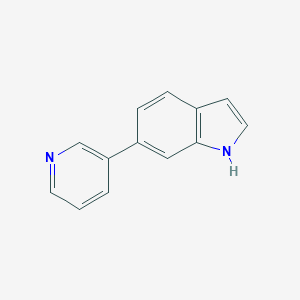
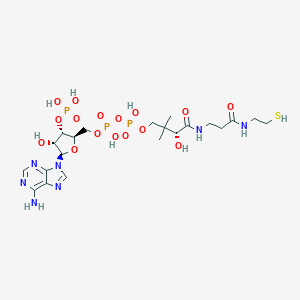
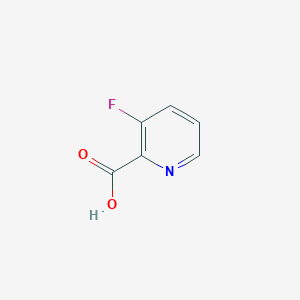
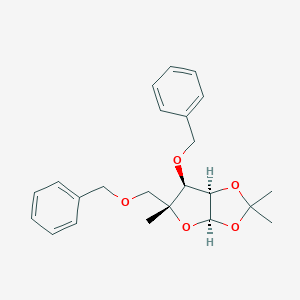
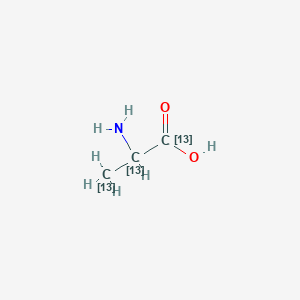
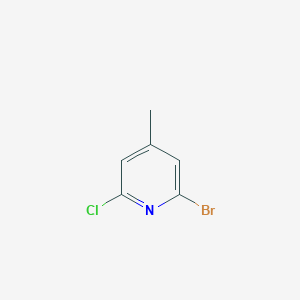
![3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic Acid](/img/structure/B114956.png)
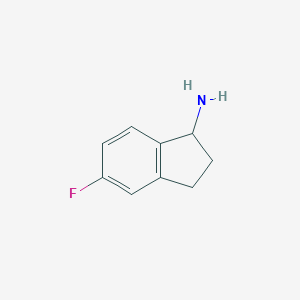
![2-[[(2S)-1-[[2-amino-3-[(6-hydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline-3-carbonyl)-methylamino]butanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoylamino]-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B114963.png)
![[3,4,5-Triacetyloxy-6-(2-phenylethoxy)oxan-2-yl]methyl acetate](/img/structure/B114964.png)
